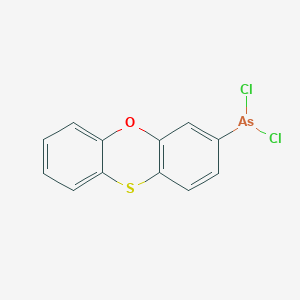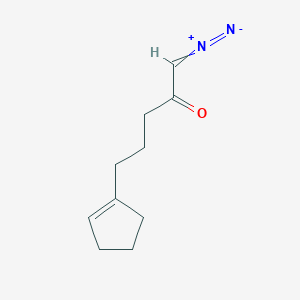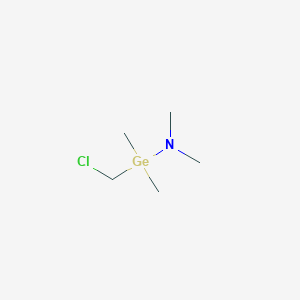![molecular formula C12H13F3O4S B14511516 Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester CAS No. 62774-55-4](/img/structure/B14511516.png)
Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is a complex organic compound that features a trifluoroacetic acid moiety, a hydroxy group, and a methoxyphenyl thioether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester typically involves multiple steps. One common method includes the esterification of trifluoroacetic acid with a suitable alcohol derivative, followed by the introduction of the hydroxy and methoxyphenyl thioether groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as strong acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to optimize efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxyphenyl thioether group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols and amines can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation and cell proliferation, by binding to key proteins and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, trifluoro-, 3-methylbutyl ester
- Acetic acid, trifluoro-, nonyl ester
- Trifluoroacetic acid
Uniqueness
Compared to similar compounds, acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl thioether group, in particular, enhances its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
62774-55-4 |
|---|---|
Formule moléculaire |
C12H13F3O4S |
Poids moléculaire |
310.29 g/mol |
Nom IUPAC |
[2-hydroxy-3-(4-methoxyphenyl)sulfanylpropyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H13F3O4S/c1-18-9-2-4-10(5-3-9)20-7-8(16)6-19-11(17)12(13,14)15/h2-5,8,16H,6-7H2,1H3 |
Clé InChI |
OGJUSMUPXWAQLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC(COC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


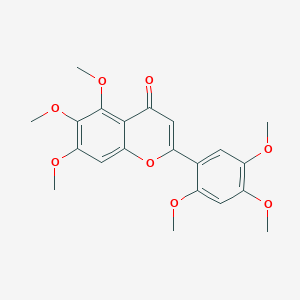
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
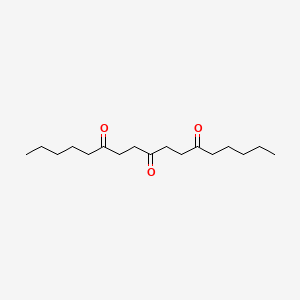
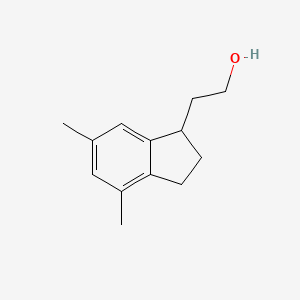
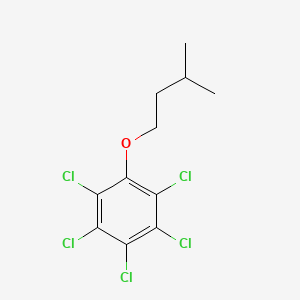
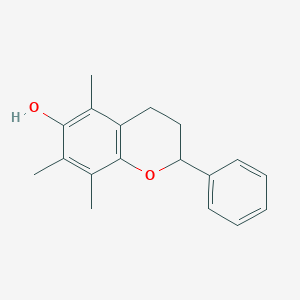
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
